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Compound of Interest

Compound Name: 1H-imidazol-2-ylboronic acid

Cat. No.: B1148954

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazol-2-ylboronic acid is a heterocyclic organic compound featuring an imidazole ring
substituted with a boronic acid group at the 2-position. This bifunctional molecule holds
significant interest in medicinal chemistry and organic synthesis, primarily serving as a versatile
building block. The imidazole moiety, a common scaffold in numerous pharmaceuticals, offers
sites for hydrogen bonding and potential coordination with biological targets. The boronic acid
group is renowned for its role in Suzuki-Miyaura cross-coupling reactions, a powerful method
for forming carbon-carbon bonds. Furthermore, the ability of boronic acids to reversibly bind
with diols makes them valuable in the design of sensors and probes. This guide provides a
summary of the available technical information on the characterization of 1H-imidazol-2-
ylboronic acid.

Physicochemical Properties

1H-Imidazol-2-ylboronic acid is typically a white crystalline solid.[1] It exhibits good solubility
in water and various organic solvents.[1] As a weak acid, it can form stable salts.[1] The key
computed physicochemical properties are summarized in the table below.[2]
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Property Value Source

Molecular Formula C3HsBN20:2 PubChem|[2]
Molecular Weight 111.90 g/mol PubChem|[2]
Exact Mass 112.0444076 Da PubChem|[2]
IUPAC Name 1H-imidazol-2-ylboronic acid PubChem[2]
InChl Key JKCHADREROKKQP- PubChem[2]

UHFFFAOYSA-N

Canonical SMILES B(C1=NC=CN1)(0)O PubChem[2]
CAS Number 1219080-61-1 PubChem[2]

Synthesis and Experimental Protocols

A general three-step synthesis for 1H-imidazol-2-ylboronic acid has been described, although
detailed experimental protocols with specific reaction conditions and yields are not readily
available in the public domain.[1] The outlined synthetic pathway provides a foundational
understanding of its preparation.

General Synthetic Pathway

A potential synthetic route to 1H-imidazol-2-ylboronic acid is illustrated below. This pathway
is a generalized representation and would require optimization of reaction conditions, reagents,
and purification methods.
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General Synthetic Pathway for 1H-Imidazol-2-ylboronic Acid

Imidazole

. Trimethylchloroborane

1H-Imidazol-2-yltrimethoxyborane

. Sulfuric Acid

1H-Imidazol-2-yl-2-sulfate

3. Ammonium Chloride

1H-Imidazol-2-ylboronic acid

Click to download full resolution via product page

Caption: A three-step reaction sequence for the synthesis of 1H-imidazol-2-ylboronic acid.

Experimental Protocols

Note: Detailed, peer-reviewed experimental protocols for the synthesis and characterization of
1H-imidazol-2-ylboronic acid are not currently available in the searched scientific literature.
The following are generalized procedures for the analytical techniques commonly used for its
characterization, based on similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the compound would be
prepared in a suitable deuterated solvent (e.g., DMSO-des or D20). 1H, 13C, and B NMR
spectra would be acquired on a high-field NMR spectrometer. Chemical shifts would be
reported in parts per million (ppm) relative to a standard (e.g., TMS).
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be recorded using
a solid sample, typically with an Attenuated Total Reflectance (ATR) accessory. The spectrum
would be analyzed to identify characteristic vibrational frequencies for functional groups such
as O-H, N-H, C-N, and B-O bonds.

Mass Spectrometry (MS): Mass spectral data would be obtained using a mass spectrometer
with an appropriate ionization technique, such as electrospray ionization (ESI). The resulting
spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion and its fragments,
confirming the molecular weight and providing structural information.

Single-Crystal X-ray Diffraction: A suitable single crystal of the compound would be grown and
mounted on a diffractometer. X-ray diffraction data would be collected to determine the precise
three-dimensional arrangement of atoms in the crystal lattice, providing definitive structural
information, including bond lengths and angles.

Spectroscopic and Structural Characterization

While specific experimental data for 1H-imidazol-2-ylboronic acid is not available, this section
outlines the expected characterization data based on the analysis of similar imidazole and
boronic acid-containing compounds.

Expected Chemical Shift

Nucleus Notes
Ranges (ppm)

1H NMR 70-75 Protons on the imidazole ring.
8.0-9.0 Protons of the B(OH)z group.

N-H proton of the imidazole
12.0-13.0 _

ring.
13C NMR 115 - 140 Carbons of the imidazole ring.
1B NMR 20-30 Trigonal planar boronic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Wavenumber (cm~?) Assignment

O-H stretching (boronic acid), N-H stretching

3400 - 3200 (imidazole)

3150 - 3100 C-H stretching (aromatic)

1650 - 1500 C=N and C=C stretching (imidazole ring)
1400 - 1300 B-O stretching

1200 - 1100 C-N stretching

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular
weight of the compound. Fragmentation patterns would likely involve the loss of water and
cleavage of the imidazole ring.

X-ray Crystallography

A single-crystal X-ray analysis would provide the definitive solid-state structure, including bond
lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the
boronic acid and imidazole groups.

Applications in Drug Development and Organic
Synthesis

1H-Imidazol-2-ylboronic acid is a valuable reagent in several areas of chemical research and
development.

o Suzuki-Miyaura Cross-Coupling: It serves as a coupling partner to introduce an imidazole
moiety into more complex molecules, a common strategy in the synthesis of pharmaceutical
compounds.[3]

o Catalysis: It has been suggested to act as an organic base catalyst.[1]

o Materials Science: Potential applications include the synthesis of organic electrolytes,
photoelectric materials, and fluorescent dyes.[1]
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e Sensing: The boronic acid functional group allows for the development of sensors for diol-
containing molecules, such as sugars.[3]

Suzuki-Miyaura Cross-Coupling Workflow

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron
compound and an organohalide. The general catalytic cycle provides a logical workflow that
can be visualized.
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Generalized Suzuki-Miyaura Catalytic Cycle
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Caption: The key steps in the Suzuki-Miyaura cross-coupling reaction involving an
imidazolylboronic acid.

Safety Information

Under normal operating conditions, 1H-imidazol-2-ylboronic acid is considered relatively
safe.[1] However, standard laboratory safety precautions should always be observed. Avoid
prolonged contact with skin and eyes, and wear appropriate personal protective equipment,
including gloves and safety glasses.[1] Inhalation and ingestion should be avoided.[1] In case
of contact or ingestion, wash the affected area promptly and seek medical advice.[1]

Conclusion

1H-Imidazol-2-ylboronic acid is a valuable synthetic intermediate with significant potential in
drug discovery and materials science. While detailed, publicly available experimental data on
its synthesis and characterization is currently limited, its known properties and the well-
established chemistry of its functional groups provide a strong basis for its application in
research and development. Further studies documenting its specific reactivity and spectral
properties would be highly beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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